6-phenylfuro[2,3-d]pyrimidin-4(3H)-one
Description
Historical Context and Evolution of Furo[2,3-d]pyrimidine (B11772683) Chemistry
The exploration of furo[2,3-d]pyrimidine chemistry has its roots in the broader investigation of fused pyrimidine (B1678525) systems. Early synthetic efforts were often extensions of well-established pyrimidine chemistries. Over the decades, synthetic methodologies have evolved from classical linear syntheses to more sophisticated and efficient strategies.
Initially, the construction of the furo[2,3-d]pyrimidine core often involved the annulation of a furan (B31954) ring onto a pre-existing pyrimidine derivative or vice versa. These early methods, while foundational, sometimes suffered from limitations such as harsh reaction conditions, low yields, and limited substrate scope.
A significant advancement in the field was the development of multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation, have provided a more direct and atom-economical route to highly functionalized furo[2,3-d]pyrimidines. The use of novel catalysts, including palladium-based systems, has further expanded the synthetic toolkit, enabling the construction of diverse libraries of these compounds for biological screening. acs.org Modern synthetic approaches also emphasize principles of green chemistry, utilizing more environmentally benign solvents and reaction conditions. researchgate.net
Significance of Furo[2,3-d]pyrimidinone Scaffolds in Modern Medicinal Chemistry
The furo[2,3-d]pyrimidinone scaffold has proven to be a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the discovery of numerous derivatives with potent biological activities.
One of the most significant areas of research has been in the development of kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Furo[2,3-d]pyrimidinone derivatives have been successfully designed to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Akt1 kinase, and others. psu.edunih.gov
Beyond cancer, these scaffolds have been investigated for a variety of other therapeutic applications. For instance, certain derivatives have shown potential as antifolates, which are compounds that interfere with the metabolism of folic acid and are used in the treatment of cancer and autoimmune diseases. acs.org The broad spectrum of biological activities associated with the furo[2,3-d]pyrimidinone core underscores its importance in the ongoing quest for new and effective medicines.
The following table summarizes some of the key research findings on the biological activities of various furo[2,3-d]pyrimidinone derivatives.
| Derivative Type | Biological Target/Activity | Key Research Findings |
| 4-Anilino-furo[2,3-d]pyrimidines | EGFR/HER2 Tyrosine Kinase | Dual inhibitors with potent anticancer activity. |
| 6-Aryl-furo[2,3-d]pyrimidin-4-amines | EGFR | Chiral 4-benzylamino group crucial for activity. nih.gov |
| Furo[2,3-d]pyrimidine-based chalcones | Anticancer | Halogen-bearing derivatives showed potent anti-proliferative activity. nih.govrsc.org |
| Furo[2,3-d]pyrimidines | Akt1 Kinase | Thienyl groups at C-5 and C-6 positions improved potency. psu.edu |
| Furo[2,3-d]pyrimidines | Antifolates | Novel classical and nonclassical antifolates with biological activity. acs.org |
Structural Characteristics of the 6-Phenylfuro[2,3-d]pyrimidin-4(3H)-one Core
The presence of the phenyl group at the 6-position is a key feature of the target compound. This substituent can engage in various non-covalent interactions with a biological target, including hydrophobic interactions and pi-stacking. The orientation of the phenyl ring relative to the furo[2,3-d]pyrimidine core can significantly impact binding affinity and selectivity. Furthermore, the phenyl ring provides a site for further chemical modification, allowing for the synthesis of a wide array of analogues with potentially improved pharmacological profiles. Structure-activity relationship (SAR) studies on related 6-aryl-furo[2,3-d]pyrimidin-4-amines have demonstrated that modifications to this aryl group can have a profound effect on biological activity, such as EGFR inhibition. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C12H8N2O2 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
6-phenyl-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H8N2O2/c15-11-9-6-10(8-4-2-1-3-5-8)16-12(9)14-7-13-11/h1-7H,(H,13,14,15) |
InChI Key |
KVIOVLRDQJNDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CNC3=O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 6 Phenylfuro 2,3 D Pyrimidin 4 3h One and Analogues
Classical and Established Synthetic Routes
Established synthetic routes to the furo[2,3-d]pyrimidine (B11772683) core often rely on the sequential construction of the furan (B31954) and pyrimidine (B1678525) rings. These methods typically involve condensation and cyclization reactions that are foundational to heterocyclic chemistry.
Condensation Reactions for Furo[2,3-d]pyrimidine Ring System Formation
Condensation reactions are a cornerstone in the synthesis of the furo[2,3-d]pyrimidine ring system. These reactions typically involve the formation of a key furan intermediate, which then undergoes cyclization to form the fused pyrimidine ring.
One common approach begins with the reaction of an active methylene compound, such as malononitrile, with a substituted phenacyl bromide. This reaction forms a furan derivative that serves as a precursor to the furo[2,3-d]pyrimidine system. For instance, the synthesis of certain furo[2,3-d]pyrimidine based chalcones starts with the preparation of a furan derivative by reacting α-chloro acetylacetone with malononitrile in a sodium ethoxide solution nih.gov. This furan derivative is then subjected to cyclization to form the desired furo[2,3-d]pyrimidinone core nih.gov.
Table 1: Examples of Furan Intermediates from Malononitrile Condensation
| Reactant 1 | Reactant 2 | Base/Solvent | Intermediate |
|---|---|---|---|
| α-chloro acetylacetone | Malononitrile | Sodium Ethoxide/Ethanol | 2-amino-5-methyl-4-acetylfuran-3-carbonitrile nih.gov |
| Substituted Phenacyl Bromide | Malononitrile | Sodium Ethoxide/Ethanol | 2-amino-5-arylfuran-3-carbonitrile |
For the synthesis of 5,6-diphenyl substituted furo[2,3-d]pyrimidine analogues, benzoin can be utilized as a key starting material. The reaction of 2-amino-4,5-diphenylfuran-3-carbonitrile, which can be derived from benzoin, with formamide leads to the formation of 4-amino-5,6-diphenylfuro[2,3-d]pyrimidine researchgate.net. This method provides a direct route to analogues with phenyl groups at the 5 and 6 positions of the heterocyclic core.
Cyclization Reactions and Annulation Techniques
Cyclization and annulation reactions are critical steps in forming the final furo[2,3-d]pyrimidine ring system from appropriate precursors. These methods involve the intramolecular or intermolecular formation of the pyrimidine ring onto a pre-existing furan ring.
A widely used method for the cyclization of 2-aminofuran-3-carbonitrile derivatives to form the furo[2,3-d]pyrimidin-4(3H)-one ring is through heating with a mixture of formic acid and acetic anhydride. This thermal cyclocondensation is an effective way to construct the pyrimidinone ring. For example, a furan derivative can be refluxed with formic acid and acetic anhydride for an extended period, such as 35 to 48 hours, to yield the furo[2,3-d]pyrimidinone derivative nih.govnih.gov. This step is crucial in the synthesis of various biologically active furo[2,3-d]pyrimidine compounds nih.govnih.gov.
Table 2: Cyclization Conditions for Furo[2,3-d]pyrimidin-4(3H)-one Formation
| Starting Material | Reagents | Conditions | Product |
|---|---|---|---|
| 2-amino-5-methyl-4-acetylfuran-3-carbonitrile | Formic Acid, Acetic Anhydride | Reflux, 35-48 hours | 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one nih.govnih.gov |
| 2-aminofuran-3-carbonitrile | Formic Acid, Acetic Anhydride | Reflux | Furo[2,3-d]pyrimidin-4(3H)-one |
Annulation techniques involving the reaction of a pre-formed pyrimidine derivative with an α-halo carbonyl compound can also be employed to construct the furo[2,3-d]pyrimidine system. This approach builds the furan ring onto an existing pyrimidine core. While less commonly cited for the specific target compound, this strategy is a valid synthetic route for related fused pyrimidine systems.
Cyclization of Ethyl 3-amino-5-phenylfuran-2-carboxylate Derivatives
A common and effective method for the construction of the furo[2,3-d]pyrimidin-4(3H)-one ring system involves the cyclization of appropriately substituted aminofuran precursors. Specifically, ethyl 3-amino-5-phenylfuran-2-carboxylate serves as a key intermediate. This compound contains the necessary amine and ester functionalities in a suitable arrangement for the formation of the pyrimidinone ring.
The cyclization is typically achieved by reacting the ethyl 3-amino-5-phenylfuran-2-carboxylate with a source of a one-carbon unit, which will form the C2 and N3 atoms of the pyrimidine ring. Common reagents for this transformation include formamide or orthoformates. The reaction proceeds through an initial formation of an amidine or related intermediate, followed by an intramolecular cyclization with the elimination of ethanol to afford the final 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one.
A related synthesis of polysubstituted furo[2,3-d]pyrimidinones has been reported, which also utilizes an aminofuran derivative as the starting material, highlighting the versatility of this approach researchgate.net. The general reaction scheme for the cyclization of ethyl 3-amino-5-phenylfuran-2-carboxylate is depicted below:
Reaction Scheme: Cyclization of Ethyl 3-amino-5-phenylfuran-2-carboxylate
| Reactant 1 | Reactant 2 | Product |
| Ethyl 3-amino-5-phenylfuran-2-carboxylate | Formamide | This compound |
This method offers a straightforward route to the desired heterocyclic core, with the substitution pattern on the furan ring being determined by the initial choice of starting materials for the synthesis of the ethyl 3-amino-5-phenylfuran-2-carboxylate.
Palladium-Catalyzed Cross-Coupling and Cyclization Strategies
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and they have been successfully applied to the construction of furo[2,3-d]pyrimidine derivatives. These strategies often involve the formation of a key carbon-carbon bond through cross-coupling, followed by a cyclization step to build the fused heterocyclic system.
A prominent example of a palladium-catalyzed strategy is the Sonogashira cross-coupling reaction between a 5-iodopyrimidine derivative, such as 5-iodouracil, and a terminal alkyne like phenylacetylene semanticscholar.orgtandfonline.comresearchgate.netrsc.orgresearchgate.net. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, efficiently forms a C-C bond between the pyrimidine ring and the phenylacetylene moiety.
The resulting 5-(phenylethynyl)pyrimidine intermediate can then undergo an intramolecular cyclization to form the furo[2,3-d]pyrimidine core. This cyclization is often promoted by the reaction conditions or can be induced in a subsequent step. The regioselectivity of the cyclization leads to the formation of the desired this compound skeleton. This tandem Sonogashira coupling and cyclization approach provides a powerful and convergent method for the synthesis of this class of compounds srce.hrnih.gov.
Table 1: Key Features of the Palladium-Catalyzed Synthesis
| Reaction Step | Key Reagents and Catalysts | Bond Formed | Intermediate/Product |
| Sonogashira Coupling | 5-Iodouracil, Phenylacetylene, Pd catalyst, Cu(I) co-catalyst | C(sp2)-C(sp) | 5-(Phenylethynyl)uracil |
| Cyclization | Spontaneous or induced | C-O | This compound |
Halogenation Procedures for Reactive Intermediates
Halogenated intermediates, particularly chloro-derivatives, are valuable precursors for the further functionalization of the furo[2,3-d]pyrimidine scaffold through nucleophilic substitution reactions. The introduction of a halogen atom at the 4-position of the pyrimidinone ring activates it for displacement by various nucleophiles.
The conversion of this compound to 4-chloro-6-phenylfuro[2,3-d]pyrimidine can be achieved using standard chlorinating agents. Reagents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ are commonly employed for this transformation. The reaction typically requires heating and proceeds via the formation of a reactive intermediate that is subsequently displaced by a chloride ion. A similar methodology has been successfully used for the chlorination of analogous heterocyclic systems like 7H-pyrrolo[2,3-d]pyrimidin-4-ol and 6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one chemicalbook.comresearchgate.netgoogle.com.
The resulting 4-chloro-6-phenylfuro[2,3-d]pyrimidine is a versatile intermediate for the synthesis of a wide range of C4-substituted analogues.
Nucleophilic Displacement Reactions for Functionalization
The 4-chloro-6-phenylfuro[2,3-d]pyrimidine intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring and the fused furan ring facilitates the displacement of the chloro group by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the C4 position, leading to the generation of libraries of analogues for structure-activity relationship studies.
A wide range of nucleophiles can be employed in these reactions, including amines, alcohols, thiols, and their corresponding anions. For instance, treatment of 4-chloro-6-phenylfuro[2,3-d]pyrimidine with primary or secondary amines leads to the formation of 4-amino-substituted derivatives. Similarly, reaction with alkoxides or phenoxides yields 4-alkoxy or 4-aryloxy analogues, while thiolates provide 4-thioether-substituted compounds. The selectivity of nucleophilic attack at the C4 position over the C2 position is a general trend in pyrimidine chemistry stackexchange.com. Studies on related 4-chlorothienopyrimidines have demonstrated the feasibility of such nucleophilic substitutions researchgate.net.
Table 2: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Product Class |
| Primary/Secondary Amines | 4-Amino-6-phenylfuro[2,3-d]pyrimidines |
| Alkoxides/Phenoxides | 4-Alkoxy/Aryloxy-6-phenylfuro[2,3-d]pyrimidines |
| Thiolates | 4-Thioether-6-phenylfuro[2,3-d]pyrimidines |
Modern and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly synthetic methods. In the context of furo[2,3-d]pyrimidine synthesis, one-pot multicomponent reactions have emerged as a powerful and sustainable strategy.
One-pot multicomponent reactions (MCRs) offer several advantages over traditional multi-step syntheses, including higher atom economy, reduced waste generation, and operational simplicity. Several MCRs have been developed for the synthesis of the furo[2,3-d]pyrimidine core and its analogues.
These reactions typically involve the condensation of three or more starting materials in a single reaction vessel to generate the final product in a cascade of reactions. For the synthesis of furo[2,3-d]pyrimidines, a common MCR strategy involves the reaction of a 1,3-dicarbonyl compound (such as barbituric acid), an aldehyde, and an isocyanide researchgate.net. This approach allows for the rapid and efficient construction of highly functionalized furo[2,3-d]pyrimidine-2,4(1H,3H)-diones.
Another MCR approach involves the reaction of an aminopyrimidine, an aldehyde, and a compound with an active methylene group. The choice of starting materials can be varied to introduce a wide range of substituents onto the final furo[2,3-d]pyrimidine scaffold, making MCRs a highly versatile tool for the generation of chemical diversity. The development of such green and efficient synthetic protocols is of great interest for both academic research and industrial applications nih.govnih.gov.
Catalyst-Free Synthesis Conditions
The synthesis of furo[2,3-d]pyrimidine derivatives can be achieved under catalyst-free conditions, aligning with the principles of green chemistry by minimizing chemical waste and avoiding potentially toxic catalysts. Research has demonstrated efficient protocols for creating these heterocyclic systems through multicomponent reactions (MCRs) in benign solvents like water or even under solvent-free conditions. researchgate.netnih.gov
One such approach involves a one-pot, three-component reaction of an aromatic aldehyde, an active methylene compound (such as methyl cyanoacetate), and a barbituric acid derivative. nih.gov In a typical procedure, equimolar amounts of the reactants are mixed in water and heated. For instance, a mixture of 1,3-indandione or barbituric acid, 2-aminopyrimidines, and phenylglyoxal monohydrate in water can be heated to produce the desired furo[2,3-d]pyrimidine derivatives. researchgate.net This method offers simplicity, operational ease, and avoids the need for a catalyst, which simplifies the purification process. The use of water as a solvent is particularly advantageous due to its non-toxic, non-flammable, and inexpensive nature. core.ac.uk
Similarly, solvent-free syntheses have been developed. These reactions are often initiated by simply heating the mixture of starting materials. informahealthcare.com The absence of a solvent reduces environmental impact and can, in some cases, lead to higher reaction rates and yields. These catalyst- and solvent-free methods represent a significant advancement in the sustainable synthesis of complex heterocyclic compounds.
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Class | Reference |
| Benzaldehyde derivatives | Methyl cyanoacetate | Thiobarbituric acid | Water, Microwave | Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates | nih.gov |
| 1,3-Indandione / Barbituric acid | 2-Aminopyrimidines | Phenylglyoxal monohydrate | Water, Reflux | Furo[2,3-d]pyrimidine derivatives | researchgate.net |
| Aromatic aldehydes | Malononitrile | Barbituric acid | Solvent-free, 120 °C | Pyrano[2,3-d]pyrimidine derivatives | informahealthcare.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of furo[2,3-d]pyrimidine and related heterocyclic scaffolds. This method significantly reduces reaction times, often from hours to minutes, while frequently improving product yields compared to conventional heating methods. nih.govresearchgate.net The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, for example, has been achieved in a facile, solvent-free procedure using a solid support like alumina as an energy transfer medium under microwave irradiation (MWI). researchgate.net This approach avoids the hazards associated with solution-phase reactions and simplifies the work-up process. researchgate.net
One-pot, multicomponent reactions are particularly well-suited for microwave assistance. For the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, a mixture of benzaldehyde derivatives, methyl cyanoacetate, and thiobarbituric acid in water under microwave irradiation yielded the products in 3-6 minutes with yields of 78-94%. nih.gov In contrast, conventional heating required 1-6 hours to achieve lower to moderate yields. nih.gov This highlights the key advantages of MAOS: high efficiency, shorter reaction times, and adherence to green chemistry principles. researchgate.netnanobioletters.com
| Method | Reaction Time | Yield | Advantages | Reference |
| Microwave-Assisted | 3-6 minutes | 78-94% | Rapid, high yield, environmentally friendly | nih.gov |
| Conventional Heating (60 °C) | 1-4 hours | 71-87% | Standard laboratory procedure | nih.gov |
| Conventional Heating (48 °C) | 2-6 hours | 69-86% | Lower energy consumption | nih.gov |
Aza-Wittig Reactions of Iminophosphoranes
The aza-Wittig reaction is a versatile and powerful tool for the synthesis of nitrogen-containing heterocycles, including the furo[2,3-d]pyrimidine scaffold. semanticscholar.orgmdpi.com The reaction is analogous to the standard Wittig reaction, where an iminophosphorane (aza-ylide) reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine (a C=N double bond). wikipedia.orgnih.gov This transformation is particularly useful for intramolecular cyclizations to construct N-heterocyclic rings. wikipedia.org
Iminophosphoranes are typically generated in situ from the reaction of an organic azide with a phosphine, like triphenylphosphine, via the Staudinger reaction. chem-station.com In the context of furo[2,3-d]pyrimidine synthesis, a suitably functionalized furan precursor bearing an azide group can be reacted with a phosphine to generate the iminophosphorane intermediate. This intermediate can then undergo an intramolecular reaction with a carbonyl group elsewhere on the molecule to close the pyrimidine ring.
For example, a synthetic route has been developed where iminophosphorane 2 was reacted with aromatic isocyanates to produce 3-amino-5-ethoxycarbonyl-6-methyl-2-(arylamino)-furo[2,3-d]pyrimidin-4(3H)-ones 3 in high yields (85%–88%). semanticscholar.org These products were then further converted via another non-isolated iminophosphorane intermediate. semanticscholar.org This methodology allows for the efficient construction of polysubstituted furo[2,3-d]pyrimidinones under mild conditions. semanticscholar.org The reaction proceeds through a [2+2] cycloaddition mechanism, forming an unstable four-membered oxazaphosphetidine intermediate, which then fragments to yield the final imine product and a phosphine oxide byproduct, typically triphenylphosphine oxide. mdpi.com
Ullmann Coupling for N-Aryl Furo[2,3-d]pyrimidin-4-amines
The Ullmann coupling, or Ullmann condensation, is a classic organic reaction that utilizes a copper catalyst to form carbon-nitrogen (C-N) bonds, typically between an aryl halide and an amine. wikipedia.orgfrontiersin.org This reaction is a valuable method for the synthesis of N-aryl amines and can be applied to introduce N-aryl substituents onto the furo[2,3-d]pyrimidine core. The reaction is comparable to the Buchwald-Hartwig amination but often requires higher temperatures. wikipedia.org
In a typical Ullmann-type amination, a furo[2,3-d]pyrimidin-4-amine would be reacted with an aryl halide (iodides and bromides being more reactive than chlorides) in the presence of a copper catalyst and a base. wikipedia.orgresearchgate.net Traditional conditions involve stoichiometric amounts of copper powder and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at temperatures exceeding 200 °C. wikipedia.org
Modern advancements have led to milder and more efficient protocols. These often employ soluble copper(I) catalysts, such as copper(I) iodide (CuI), in combination with a ligand. researchgate.netorganic-chemistry.org Ligands like N-methylglycine or L-proline can facilitate the reaction at significantly lower temperatures (40-90 °C) in solvents like dimethyl sulfoxide (DMSO). researchgate.net The general mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide in a metathesis-like step to form the N-arylated product and a copper(I) halide. wikipedia.org This method provides a direct pathway to synthesize N-aryl furo[2,3-d]pyrimidin-4-amines, which are important scaffolds in medicinal chemistry.
Application of Nanostructured Catalysts (e.g., Palladium Pyrophosphate)
Nanostructured catalysts, particularly those based on palladium, offer significant advantages in the synthesis of complex organic molecules due to their high surface-area-to-volume ratio and unique electronic properties. rutgers.edunanomaterchem.com While specific applications of palladium pyrophosphate in furo[2,3-d]pyrimidine synthesis are not extensively documented, the use of palladium nanoparticles (PdNPs) in related C-C and C-N bond-forming reactions is well-established and directly applicable. nanomaterchem.comresearchgate.net
Palladium nanocatalysts are highly efficient for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in the derivatization of heterocyclic cores. researchgate.net For instance, a phenyl group or other aryl substituents could be introduced at various positions of the furo[2,3-d]pyrimidine ring by coupling a halogenated furopyrimidine precursor with an appropriate boronic acid (Suzuki coupling) in the presence of a palladium nanocatalyst.
These catalysts are often immobilized on a solid support, such as silica, magnetic nanoparticles (e.g., Fe3O4), or graphene oxide, to enhance stability and facilitate recovery and reuse. nanomaterchem.comnih.gov The support prevents the aggregation and sintering of the nanoparticles, which can otherwise lead to a loss of catalytic activity. rutgers.edu The use of nanostructured catalysts allows reactions to proceed under milder conditions, with lower catalyst loadings and often with higher yields compared to traditional homogeneous catalysts. nanomaterchem.com Their stability and recyclability make them a cost-effective and environmentally friendly option for the synthesis and derivatization of furo[2,3-d]pyrimidines. rutgers.edu
Strategies for Scaffold Derivatization and Structural Diversity
Introduction of Substituents at C-2, C-3, C-5, and C-6 Positions of the Furo[2,3-d]pyrimidine Ring
Achieving structural diversity in the furo[2,3-d]pyrimidine scaffold is crucial for modulating its physicochemical properties and biological activity. Synthetic strategies have been developed to introduce a wide array of substituents at the C-2, C-3, C-5, and C-6 positions of the fused ring system.
C-5 and C-6 Positions: These positions on the furan portion of the scaffold are often functionalized starting from a substituted furan precursor. For example, derivatives with 2-thienyl and methyl groups at the C-5 and C-6 positions, respectively, have been synthesized and shown to possess inhibitory activity against AKT-1 kinase. nih.gov The synthesis of such compounds often begins with acetoacetic esters or related β-keto esters, which allow for the introduction of various substituents that ultimately become the C-5 and C-6 groups of the final product.
C-2 Position: The C-2 position of the pyrimidine ring is frequently substituted using precursors like substituted ureas or thioureas. This allows for the introduction of amino, alkylamino, or arylamino groups. Further modification can be achieved through nucleophilic substitution reactions if a suitable leaving group (e.g., a chlorine atom) is present at C-2. A variety of furo[2,3-d]pyrimidine derivatives have been synthesized with different substituents at the C-2 position to explore their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov
C-3 Position: The N-3 position of the pyrimidine ring can be functionalized, for instance, through alkylation reactions. In the synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene glycol spacers, the starting barbituric acid derivatives already contain substituents (e.g., methyl groups) that end up on the N-1 and N-3 positions of the final product. researchgate.net
By strategically choosing starting materials and employing a range of synthetic reactions, chemists can systematically modify each position of the furo[2,3-d]pyrimidine core, leading to the creation of large libraries of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov
| Position | Example Substituent | Precursor/Method | Biological Target (Example) | Reference |
| C-2 | Arylamino | Substituted guanidines | VEGFR-2 | nih.gov |
| C-3 | Methyl | N,N-dimethylbarbituric acid | - | researchgate.net |
| C-5 | 2-Thienyl | Substituted β-keto ester | AKT-1 Kinase | nih.gov |
| C-6 | Methyl | Acetoacetic ester derivative | AKT-1 Kinase | nih.gov |
Hybrid Molecule Design and Synthesis
The design of hybrid molecules, which involves covalently linking two or more pharmacophores, is a prominent strategy in drug discovery aimed at creating compounds with enhanced efficacy or novel mechanisms of action. For the furo[2,3-d]pyrimidine scaffold, this approach has been explored by incorporating other biologically active moieties such as coumarins, thiadiazoles, chalcones, and oxadiazoles.
Coumarin-furo[2,3-d]pyrimidone Hybrids
A series of novel coumarin-furo[2,3-d]pyrimidinone hybrid derivatives have been synthesized and evaluated for their potential as anticancer agents. bohrium.comnih.gov The synthetic strategy often involves coupling the furo[2,3-d]pyrimidone scaffold with a coumarin moiety through a stable linker, such as a hydrazide bond. dntb.gov.uanih.gov In one approach, 2-alkylamino-6-methyl-3-aryl-3,4-dihydrofuro[2,3-d]pyrimidone-5-carbohydrazides are reacted with coumarin-3-carbonyl chloride to yield the final hybrid molecules. nih.gov The resulting compounds have been tested for their antiproliferative activities against various cancer cell lines, including hepatic carcinoma (HepG2) and cervical carcinoma (Hela). bohrium.com Several of these hybrids have demonstrated potent antitumor activity. bohrium.comnih.gov For instance, compound 10a (a coumarin-furo[2,3-d]pyrimidone conjugate) exhibited significant inhibitory activity against HepG2 cells with an IC₅₀ value of 7.72 ± 1.56 μM. nih.gov Further studies on select compounds from another series revealed that they can induce apoptosis in a concentration-dependent manner and inhibit cancer cell migration and invasion. bohrium.com
| Compound ID | Target Cell Line | Reported Activity (IC₅₀/GI₅₀) | Reference |
| 8i | HepG2 | Potent antitumor activity, inhibits migration and invasion | bohrium.com |
| 10a | HepG2 | IC₅₀ = 7.72 ± 1.56 μM | nih.gov |
Thiadiazole-urea and Related Hybrids
The integration of a 1,3,4-thiadiazole (B1197879) ring into the furo[2,3-d]pyrimidine structure represents another hybridization strategy, leveraging the established anticancer properties of the thiadiazole pharmacophore. nih.gov A bioisosteric approach has been employed to replace parts of a known inhibitor scaffold with the 1,3,4-thiadiazole moiety to preserve key hydrogen bond interactions with target enzymes like PI3K and AKT. nih.gov The synthesis can be achieved by reacting a furo[2,3-d]pyrimidine carbohydrazide intermediate with N-amino urea hydrochloride to form a semicarbazide, which can be further modified. nih.gov Another pathway involves treating a methyl 2-(1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene) hydrazine-1-carbodithioate intermediate with aromatic amines in refluxing ethanol to yield the desired thiadiazole derivatives. nih.gov These novel hybrids have been designed to act as dual PI3K/AKT inhibitors. nih.gov
Chalcone-furo[2,3-d]pyrimidine Hybrids
Chalcones, known precursors of flavonoids with a 1,3-diaryl-2-propen-1-one backbone, have been incorporated into the furo[2,3-d]pyrimidine scaffold to create potent anticancer agents. nih.gov The synthesis of these hybrids begins with the preparation of a 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one intermediate. This intermediate is then subjected to a Claisen-Schmidt condensation reaction with various substituted aromatic aldehydes in the presence of a base to yield the target furo[2,3-d]pyrimidine-based chalcones. nih.gov
Several of these chalcone hybrids, particularly those with halogen substituents on the B-ring, have demonstrated significant anti-proliferative activity. nih.gov This is consistent with observations that halogenated chalcones often exhibit improved cytotoxicity. nih.gov For example, compounds 5d and 5e showed potent activity against an NCI 59-cell line panel and pronounced cytotoxicity against the resistant MCF-7 breast cancer cell line. nih.gov
| Compound ID | Description | Target Cell Line | Reported Activity (GI₅₀/IC₅₀) | Reference |
| 5d | Halogen-bearing chalcone hybrid | NCI 59-cell line panel | Mean GI₅₀ = 2.41 μM | nih.gov |
| MCF-7 | IC₅₀ = 1.20 ± 0.21 μM | nih.gov | ||
| 5e | Halogen-bearing chalcone hybrid | NCI 59-cell line panel | Mean GI₅₀ = 1.23 μM | nih.gov |
| MCF-7 | IC₅₀ = 1.90 ± 0.32 μM | nih.gov |
Oxadiazole-furo[2,3-d]pyrimidine Hybrids
The 1,3,4-oxadiazole moiety has been hybridized with the furo[2,3-d]pyrimidine core to produce compounds with dual antiviral and anticancer properties. nih.govresearchgate.net A notable synthetic method involves a one-pot Sonogashira-heterocyclization protocol, utilizing a nanostructured palladium pyrophosphate catalyst. nih.govresearchgate.net This environmentally friendly approach has been used to generate a series of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives. nih.gov These compounds have been evaluated for cytotoxicity in various human cancer cell lines, including fibrosarcoma (HT-1080), breast (MCF-7), and lung carcinoma (A549). nih.gov Compound 8f from one such series exhibited moderate cytotoxicity with IC₅₀ values ranging from 13.89 to 19.43 μM. nih.gov Certain derivatives also showed broad-spectrum activity against varicella-zoster virus (VZV) strains. nih.gov
Scaffold Hopping and Bioisosteric Modifications for Lead Optimization
Lead optimization is a critical phase in drug discovery that involves modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Scaffold hopping and bioisosteric modification are two key strategies employed for this purpose.
Scaffold Hopping
Scaffold hopping is a computational or medicinal chemistry technique used to identify structurally novel compounds by replacing the core structure (scaffold) of a known active compound with a different one, while maintaining or improving its biological activity. mdpi.com This strategy has been successfully applied to the furo[2,3-d]pyrimidine series. In one notable example, researchers performed a scaffold hop from a thieno[2,3-d]pyrimidine (B153573) acid, which was a known inhibitor of the carboxylesterase Notum, to a furano[2,3-d]pyrimidine scaffold. nih.govresearchgate.net This modification, supported by structure-based drug design, led to the identification of furano[2,3-d]pyrimidine amides as potent Notum inhibitors, demonstrating the utility of this approach in discovering new chemical series with desirable properties. nih.gov
Bioisosteric Modifications
Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological properties. This technique is frequently used for lead optimization.
Several studies on furo[2,3-d]pyrimidine analogues have utilized this strategy:
Thiadiazole for Pyrimidine Replacement : In the design of PI3K/AKT dual inhibitors, a bioisosteric approach was used to replace a pyrimidine moiety of a reference inhibitor with a 1,3,4-thiadiazole pharmacophore. nih.gov This modification was intended to preserve crucial hydrogen bond interactions with the target enzymes while altering the core structure. nih.gov
Halogen Substitution in Chalcones : For furo[2,3-d]pyrimidine-based chalcones, bioisosteric modification strategies were employed by introducing various substituents, including halogens, to the B-ring of the chalcone moiety. nih.gov This led to the finding that chalcones with halogen substituents demonstrated improved cytotoxicity against tumor cells compared to analogues with methylated or methoxylated groups. nih.gov
These examples highlight how rational, targeted modifications based on the principles of bioisosterism can successfully optimize the therapeutic potential of the furo[2,3-d]pyrimidine scaffold.
Structure Activity Relationship Sar Investigations of 6 Phenylfuro 2,3 D Pyrimidin 4 3h One and Its Analogues
Positional and Substituent Effects on the C-6 Phenyl Ring
Modifications to the phenyl ring at the C-6 position of the furo[2,3-d]pyrimidine (B11772683) core have been shown to significantly influence biological activity. The electronic properties and spatial arrangement of substituents can alter the molecule's interaction with its biological targets.
The electronic nature of substituents on the C-6 phenyl ring is a crucial determinant of a compound's biological efficacy. The balance between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the molecule's properties. Generally, phenyl groups are considered slightly electron-withdrawing due to the higher electronegativity of their sp2-hybridized carbons reddit.comstackexchange.com. However, their effect can be donating or withdrawing depending on the group they are attached to reddit.com.
In the context of furo[2,3-d]pyrimidine analogues, specific substitutions have led to varied outcomes. For instance, in a series of 2,4-diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines, which are nonclassical antifolates, the introduction of multiple electron-donating methoxy groups or multiple electron-withdrawing chloro groups on the aniline ring resulted in inactive compounds against dihydrofolate reductase (DHFR) drugbank.com. Conversely, aminophenyl and methoxy-substituted phenyl derivatives have been found to be active as EGFR inhibitors researchgate.net. This suggests that the optimal electronic properties for the C-6 phenyl ring are highly dependent on the specific biological target.
The table below illustrates the inhibitory concentration (IC50) of various substituted nonclassical antifolates against P. carinii DHFR.
| Compound | Substituent on Phenyl Ring | Activity (IC50) |
| 3 | 3,4,5-trimethoxy | > 3 x 10⁻⁵ M |
| 4 | 3,4,5-trichloro | > 3 x 10⁻⁵ M |
| 5 | 3,4-dichloro | > 3 x 10⁻⁵ M |
| 6 | 2,5-dimethoxy | > 3 x 10⁻⁵ M |
Data sourced from J Med Chem. 1994 Apr 15;37(8):1169-76 drugbank.com.
The stereoelectronic properties, which encompass both the spatial (steric) and electronic characteristics of substituents, are vital for molecular recognition and binding affinity. In the development of furo[2,3-d]pyrimidine-based microtubule targeting agents, substitutions on the C-4 attached aniline ring (structurally analogous to the C-6 phenyl ring in other series) have demonstrated this principle.
For example, a 4'-methoxy (OMe) group, which is electron-donating, was found to be important for potent microtubule depolymerization and antiproliferative activity nih.gov. The replacement of this electronegative oxygen with a sulfur atom was detrimental to activity nih.gov. Comparing a 4'-OMe analogue with a 4'-Ethyl (Et) analogue revealed that the former had a 30-fold higher potency for microtubule depolymerization nih.gov. However, another compound with a 4'-SCH3 substitution was also quite potent, indicating a complex relationship between electronics and target binding nih.gov.
Studies on nonclassical antifolates with a furo[2,3-d]pyrimidine core also highlight the impact of multiple substituents. Analogues with 3,4,5-trimethoxy, 3,4,5-trichloro, and 3,4-dichloro groups on the phenyl ring were found to be inactive as inhibitors of various DHFR enzymes drugbank.com. This loss of activity in di- and tri-substituted methoxy phenyl compounds suggests that while a single methoxy group can be beneficial, multiple bulky groups may introduce negative steric hindrance or unfavorable electronic distributions researchgate.netdrugbank.com.
The following table compares the microtubule depolymerization activity of analogues with different substituents at the 4'-position of the aniline ring.
| Compound | 4'-Position Substituent | Microtubule Depolymerization (EC50) |
| 3 | -OMe | 25 nM |
| 8 | -Et | 750 nM |
| 9 | -SMe | 45 nM |
Data sourced from J Med Chem. 2018 Aug 23; 61(16): 7245–7260 nih.gov.
SAR of Substituents at Other Key Positions (C-2, C-5, N-3)
Beyond the C-6 phenyl ring, modifications at other positions of the furo[2,3-d]pyrimidine nucleus, such as C-2, C-5, and N-3, are critical for modulating biological activity. These positions offer vectors for introducing functionalities that can influence target affinity, selectivity, and pharmacokinetic properties.
Substitution on the nitrogen atom at the N-3 position of the pyrimidine (B1678525) ring can have a profound impact on biological activity. In the development of furo[2,3-d]pyrimidine-based microtubule targeting agents, the presence of a methyl group at this position was found to be essential. The N-H analogue was inactive in a microtubule depolymerization assay nih.gov. In contrast, the corresponding N-Methyl analogue showed potent microtubule depolymerization effects and inhibited cancer cell proliferation with a potency comparable to established drugs like paclitaxel nih.gov.
Further exploration of N-alkyl substitutions revealed that while the N-Methyl and N-Ethyl analogues were potent, increasing the alkyl chain length to N-isopropyl resulted in a loss of microtubule depolymerization activity and a significant drop in antiproliferative potency nih.gov. This indicates a strict steric requirement at the N-3 position for this specific biological target. Similarly, in a series of classical antifolates, an N-CH3 analogue was found to be approximately twice as potent as its N-H counterpart in DHFR inhibition drugbank.com.
The table below summarizes the effect of N-substitution on the biological activity of furo[2,3-d]pyrimidine analogues.
| Compound | N-Substitution | Microtubule Depolymerization (EC50) | Antiproliferative Activity (IC50) |
| 2 | H | > 10 µM | Not Evaluated |
| 3 | Me | 25 nM | 1.6 nM |
| 4 | Et | 35 nM | 2.5 nM |
| 5 | iPr | > 10 µM | 150 nM |
Data sourced from J Med Chem. 2018 Aug 23; 61(16): 7245–7260 nih.gov.
The nature of the linker connecting the furo[2,3-d]pyrimidine core to other functionalities is a key factor in determining biological activity, particularly for antifolates. These linkers position the pharmacophoric groups in the active sites of target enzymes. In one study, the presence of an ethyl amino linker at the sixth position of a chiral 6-aryl-furo[2,3-d]pyrimidine-4-amine resulted in a highly potent EGFR inhibitor with an IC50 value of 0.4 nM researchgate.net. However, this potent enzymatic inhibition did not fully translate to cellular activity, indicating the complexity of drug action researchgate.net.
For classical antifolates, which inhibit enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), the bridge linking the heterocyclic ring to the p-aminobenzoyl-L-glutamate side chain is a critical determinant of activity nih.govnih.gov. The length and orientation of this bridge are crucial for proper binding to target enzymes and for interaction with transporters and metabolizing enzymes like folylpolyglutamate synthetase (FPGS) nih.gov.
In a series of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines, the length of the bridging moiety was systematically varied. An analogue with a two-carbon ethyl bridge (-CH2CH2-) showed moderate activity as a DHFR inhibitor and inhibited tumor cell growth with an IC50 in the 10⁻⁷ M range nih.gov. In contrast, a three-atom-bridged analogue containing a secondary amine (-CH2NHCH2-) was essentially inactive as a DHFR inhibitor and showed a low level of growth inhibitory activity nih.gov.
Further studies revealed that extending the bridge to four carbon atoms in a 5-substituted 2,4-diaminofuro[2,3-d]pyrimidine led to enhanced FPGS substrate activity and improved tumor cell growth inhibition compared to the two-carbon bridged analogue nih.gov. This demonstrates that even when inhibitory activity against an isolated target enzyme is not optimal, features like improved polyglutamylation via FPGS can lead to potent cellular antitumor activity nih.govnih.gov.
The table below shows the impact of bridge structure on the inhibition of CCRF-CEM cell growth.
| Bridge Structure | Bridge Length | Growth Inhibition (IC50) |
| -CH2CH2- | 2 atoms | 10⁻⁷ M |
| -CH2NHCH2- | 3 atoms | Low Activity |
| -(CH2)4- | 4 atoms | ≤ 10⁻⁷ M |
Data sourced from J Med Chem. 1995 Sep 1;38(18):3504-12 and J Med Chem. 2005 Aug 11;48(16):5214-23 nih.govnih.gov.
General Structure-Activity Correlations within the Furo[2,3-d]pyrimidinone Class
The furo[2,3-d]pyrimidinone scaffold is a versatile heterocyclic system that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The structure-activity relationship (SAR) studies of this class of compounds have revealed that the nature and position of substituents on the furo[2,3-d]pyrimidine core play a crucial role in determining their biological potency and selectivity.
Investigations into the SAR of furo[2,3-d]pyrimidinone analogues have demonstrated that modifications at the C-2, C-5, and C-6 positions of the fused ring system significantly influence their activity. For instance, the introduction of different aryl or alkyl groups at these positions can modulate the compound's interaction with biological targets.
Research has shown that the substituent at the C-6 position of the furo[2,3-d]pyrimidine ring is a key determinant of activity for various biological targets. For example, in the context of anti-varicella-zoster virus (VZV) activity, the nature of the spacer and the aryl group at C-6 dramatically affects potency. Compounds with a rigid ethynyl spacer between the C-6 position and a 4-alkylphenyl moiety were found to be more potent VZV inhibitors than their counterparts with a more flexible ethyl spacer nih.gov. This suggests that the rigidity and orientation of the substituent at this position are critical for effective interaction with the viral target. Furthermore, replacing the phenyl ring with a pyridine or pyrimidine ring at this position led to a decrease in anti-VZV activity, indicating a preference for a lipophilic aryl group nih.gov.
In the realm of anticancer activity, furo[2,3-d]pyrimidine derivatives have been identified as potential tyrosine kinase inhibitors tandfonline.com. Molecular docking studies have suggested that the C-6 substituted phenyl moiety is located at the entrance of the binding site in the hinge region of kinases like FLT3, where it can make important interactions imtm.cz. The substitution pattern on this phenyl ring can further fine-tune the inhibitory activity.
Moreover, studies on coumarin-furo[2,3-d]pyrimidinone hybrids have indicated that a more bulky and electro-positive group at the C-2 position of the furo[2,3-d]pyrimidinone ring is preferable for enhancing antitumor activity nih.gov. This highlights the importance of the electronic and steric properties of substituents at this position.
The following tables summarize the structure-activity relationships of various 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one analogues and related furo[2,3-d]pyrimidinone derivatives, highlighting the impact of different substituents on their biological activities.
Table 1: SAR of Furo[2,3-d]pyrimidinone Analogues as Anticancer Agents
| Compound | R1 (at C-2) | R2 (at C-5) | R3 (at C-6) | Biological Activity (IC50/GI50) | Cell Line | Reference |
| VIa | H | - | 2-thienyl and methyl | Mean GI50 = 2.41 μM | NCI 59 cell line panel | nih.gov |
| VIb | H | - | 2-thienyl and methyl | Mean GI50 = 1.23 μM | NCI 59 cell line panel | nih.gov |
| 4a | Phenylamino | Methyl | - | IC50 = 0.70 μM | HepG2 | tandfonline.com |
| 10b | - | Acetyl group with a substituted thiadiazole moiety | Methyl | Potent antiproliferative activity | Breast cancer | nih.gov |
Table 2: SAR of Furo[2,3-d]pyrimidin-2(3H)-one Nucleoside Analogues against VZV
| Compound | Spacer at C-6 | R group at C-6 | Anti-VZV Potency | Reference |
| Analogue 1 | Ethynyl | 4-Alkylphenyl | More potent | nih.gov |
| Analogue 2 | Ethyl | 4-Alkylphenyl | Less potent | nih.gov |
| Analogue 3 | Ethynyl | Pyridine | Reduced potency | nih.gov |
| Analogue 4 | Ethynyl | Pyrimidine | Further reduced potency | nih.gov |
Molecular Mechanisms and Biological Activities of 6 Phenylfuro 2,3 D Pyrimidin 4 3h One Derivatives Preclinical Studies
Kinase Inhibitory Activities
FMS-like Tyrosine Kinase 3 (FLT3-ITD) Inhibition
Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. imtm.cz The constitutive activation of the FLT3-ITD mutant kinase drives leukemic cell proliferation and survival, making it a critical therapeutic target. imtm.cz Derivatives of the furo[2,3-d]pyrimidine (B11772683) class have been investigated for their potential to inhibit this aberrant kinase activity.
Recent preclinical studies have identified a novel series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives with potent cytotoxic activity against AML cell lines expressing the FLT3-ITD mutation, such as MOLM-13 and MV4-11. imtm.cz One notable example, compound 49, demonstrated significant efficacy in these cell lines. imtm.cz This indicates that the furo[2,3-d]pyrimidine scaffold is a promising backbone for the development of targeted therapies for FLT3-ITD positive AML. imtm.cz The cytotoxic effects of these compounds are observed in the nanomolar range, highlighting their potency. imtm.cz
| Compound | Cell Line | Mutation Status | Reported Activity |
|---|---|---|---|
| Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives (e.g., compound 49) | MOLM-13 | FLT3-ITD positive | Cytotoxicity in the nanomolar range |
| Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives (e.g., compound 49) | MV4-11 | FLT3-ITD positive | Cytotoxicity in the nanomolar range |
A crucial aspect of targeted therapy is the selectivity of the inhibitor for cancer cells over healthy cells. The furo[2,3-d]pyrimidine derivatives have demonstrated excellent selectivity for FLT3-ITD-positive cell lines. imtm.cz When tested against the FLT3-independent K562 cell line, these compounds showed significantly less activity, indicating a targeted mechanism of action dependent on the presence of the FLT3-ITD mutation. imtm.cz This selectivity suggests a potentially favorable therapeutic window, minimizing off-target effects. imtm.cz
The constitutive activation of FLT3-ITD leads to the aberrant activation of downstream signaling pathways that promote cell survival and proliferation, including the STAT5 and ERK1/2 pathways. imtm.cz In-depth evaluations of compound 49 have shown its efficacy in suppressing the phosphorylation of FLT3 and, consequently, the phosphorylation of downstream signaling molecules STAT5 and ERK1/2. imtm.cz This demonstrates that the furo[2,3-d]pyrimidine derivatives can effectively block the oncogenic signaling cascade initiated by the FLT3-ITD mutation. imtm.cz
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in several cancers, most notably non-small cell lung cancer (NSCLC). The development of inhibitors that can effectively target these mutations is a major focus of cancer research. Furanopyrimidine derivatives have shown promise as potent inhibitors of mutant EGFR.
The L858R/T790M double mutation in EGFR is a common mechanism of resistance to first and second-generation EGFR inhibitors. Preclinical studies on furopyridine derivatives, a closely related class of compounds, have demonstrated their potential to overcome this resistance. nih.gov Several furopyridine compounds have been identified through virtual screening and subsequent in vitro kinase activity assays to have low IC50 values against the L858R/T790M mutant EGFR, indicating potent inhibition. nih.gov These findings highlight the potential of the broader furanopyrimidine and furopyridine scaffolds in developing third-generation EGFR inhibitors for the treatment of resistant NSCLC.
| Compound Class | Target | Reported Activity |
|---|---|---|
| Furopyridine derivatives | L858R/T790M mutant EGFR | Low IC50 values in in vitro kinase assays |
Potential for Dual Kinase Inhibition (e.g., EGFR/HER2)
Derivatives of the furo[2,3-d]pyrimidine scaffold have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2), both of which are critical targets in cancer therapy. nih.gov A series of 4-anilino-furo[2,3-d]pyrimidine derivatives were designed and synthesized to explore their dual inhibitory potential. nih.gov
Research findings indicated that modifications at the 5-position of the furo[2,3-d]pyrimidine ring significantly influenced the inhibitory activity against both EGFR and HER2. nih.gov Notably, three derivatives featuring a 5-carboxylic acid side chain—the 3-chloroanilino derivative (8c), the 3-bromoaniline (B18343) derivative (8d), and a lapatinib (B449) analogue (10)—demonstrated the most potent EGFR inhibition at the submicromolar level. nih.gov Further studies on hybrid molecules have also shown promise; a coumarin–furo[2,3-d]pyrimidone combination, compound 10a, exhibited excellent inhibition of EGFR enzymatic activity with an IC₅₀ value of 1.53 μM. rsc.org
An interesting observation was made with the ester derivative 7h and its corresponding acid analogue 10. While the ester showed modest EGFR inhibitory activity (18% inhibition), its acid counterpart demonstrated complete (100%) inhibition, suggesting that the ester may function as a prodrug for the more active acid form. nih.gov This hypothesis was supported by in-vivo antitumor assessments where derivative 7h showed activity comparable to the established EGFR inhibitor, gefitinib. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
The furo[2,3-d]pyrimidine scaffold has served as a foundation for the development of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govresearchgate.net In one study, a series of novel furo[2,3-d]pyrimidine and structurally similar thieno[2,3-d]pyrimidine (B153573) derivatives were designed based on the structure-activity relationship (SAR) of known type II VEGFR-2 inhibitors. nih.govresearchgate.net
Several of these urea-based derivatives demonstrated highly potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC₅₀ values in the nanomolar range. nih.govresearchgate.net The thieno[2,3-d]pyrimidine derivative 21e, which incorporates a substituted biarylurea motif, was particularly potent, exhibiting 100% inhibition of VEGFR-2 kinase activity at a 10 μM concentration and an IC₅₀ value of 21 nM. nih.govresearchgate.net Another potent derivative from the thieno[2,3-d]pyrimidine series, compound 17f, showed high activity against VEGFR-2 with an IC₅₀ value of 0.23 µM, equivalent to the reference compound sorafenib. bohrium.com The furo[2,3-d]pyrimidine-based derivative 15b showed the strongest inhibition of human umbilical vein endothelial cells (HUVEC) proliferation, with 99.5% inhibition at a 10 μM concentration. nih.govresearchgate.net
| Compound | Scaffold Type | VEGFR-2 IC₅₀ (nM) | Reference |
|---|---|---|---|
| 21e | Thieno[2,3-d]pyrimidine | 21 | nih.govresearchgate.net |
| 21b | Thieno[2,3-d]pyrimidine | 33.4 | nih.govresearchgate.net |
| 21c | Thieno[2,3-d]pyrimidine | 47.0 | nih.govresearchgate.net |
| 17f | Thieno[2,3-d]pyrimidine | 230 | bohrium.com |
Rho-associated Protein Kinase (ROCK) Inhibition (ROCK I, ROCK II)
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a close structural analogue of furo[2,3-d]pyrimidine, has been identified as a new class of inhibitors for Rho-associated protein kinases (ROCK). nih.gov ROCKs are serine/threonine kinases that play crucial roles in regulating cellular shape and movement. nih.gov Structure-activity relationship studies led to the identification of compound 8k, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one, as a highly potent inhibitor of both ROCK isoforms. nih.gov This compound demonstrated IC₅₀ values of 0.004 μM (4 nM) and 0.001 μM (1 nM) against ROCK I and ROCK II, respectively. nih.gov
Modulation of Cell Morphology and Migration
The inhibition of ROCK by thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been shown to directly impact cellular functions. The potent ROCK inhibitor, compound 8k, was found to significantly reduce the phosphorylation of downstream signaling proteins of the ROCK pathway in vitro. nih.gov This biochemical inhibition translated into observable cellular effects, including induced changes in cell morphology and migration. nih.gov These findings highlight the potential of this chemical scaffold to modulate fundamental cellular processes regulated by ROCK signaling. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition
Fused pyrimidine (B1678525) systems, including thieno[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines, have been explored as inhibitors of Dihydrofolate Reductase (DHFR), a critical enzyme in the synthesis of nucleotides and a well-established target for anticancer agents. nih.govresearchgate.net A series of 6-substituted pyrido[3,2-d]pyrimidines were designed and synthesized, leading to the discovery of compound 16, which was identified as the most potent inhibitor of recombinant human DHFR (rhDHFR) in its series with an IC₅₀ value of 0.06 µM. nih.gov In another study, compounds 13 and 14 from a similar series also showed notable DHFR inhibition with IC₅₀ values of 0.59 and 0.46 μmol/L, respectively. nih.gov The antiproliferative activity of these compounds is hypothesized to be linked to the induction of apoptosis following DHFR inhibition. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
The pyrimidinone nucleus is considered a promising scaffold for the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. researchgate.net GSK-3β is implicated in various cellular processes, and its dysregulation is linked to diseases such as Alzheimer's disease. nih.gov Research into pyrazolo[3,4-d]pyrimidine derivatives, a related fused pyrimidine system, led to the discovery of novel GSK-3β inhibitors with activity in the low nanomolar range. researchgate.net These studies involved constructing a detailed structure-activity relationship, which indicated that while the interior binding aryl ring was a tight binding region with little room for modification, a variety of modifications could be incorporated into the hydrazone aryl ring to enhance potency. researchgate.net
Phosphoinositide 3-Kinase alpha (PI3K-α) Inhibition
Novel furo[2,3-d]pyrimidine derivatives have been specifically designed and evaluated as inhibitors of Phosphoinositide 3-Kinase alpha (PI3K-α), a key component of a signaling pathway frequently mutated in cancer. nih.gov A study focused on creating hybrid molecules combining the furopyrimidine scaffold with a 1,3,4-thiadiazole (B1197879) moiety resulted in compound 10b, which demonstrated potent inhibitory activity against PI3Kα with an IC₅₀ of 0.175 µM. nih.gov This compound also exhibited strong cytostatic action against a panel of 38 cancer cell lines. nih.gov The findings suggest that the designed compound has potent antiproliferative and apoptotic activities, which are at least partially mediated through the inhibition of the PI3K pathway. nih.gov
| Compound | Scaffold Type | PI3Kα IC₅₀ (µM) | Reference |
|---|---|---|---|
| 10b | Furo[2,3-d]pyrimidine | 0.175 ± 0.007 | nih.gov |
Other Protein Kinase Inhibition Profiles (e.g., RON, ABL)
While much research on furo[2,3-d]pyrimidine derivatives has centered on specific kinase families like receptor tyrosine kinases (RTKs) or serine/threonine kinases, their activity profile often extends to other important kinases involved in oncogenesis. The fused heterocyclic structure serves as a versatile scaffold for designing inhibitors that can target a range of kinases. researchgate.net
For instance, related pyrimidine derivatives have been investigated as inhibitors of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). nih.govresearchgate.net Compounds based on a (phenylamino)pyrimidine framework, analogous to the core of the widely used Bcr-Abl inhibitor imatinib, have shown inhibitory activity against the K562 CML cell line, which expresses the Bcr-Abl fusion protein. nih.gov These inhibitors are designed to compete with ATP at the kinase's binding site, thereby blocking substrate phosphorylation and interrupting downstream signaling pathways that lead to cell proliferation and survival. nih.gov
Furthermore, the broader family of fused pyrimidines, including thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, has been explored for activity against a diverse panel of kinases. For example, 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines were identified as potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell signaling. nih.gov Although initially non-selective, medicinal chemistry efforts have aimed to improve both the potency and selectivity of these compounds. nih.gov Similarly, derivatives of the related thieno[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs), which are involved in cell morphology and migration. nih.gov
These examples underscore the chemical tractability of the fused pyrimidine core, which allows for the development of inhibitors against various kinases, including RON and ABL, by modifying substituents on the core structure to achieve desired potency and selectivity.
Enzyme Inhibitory Activities (Non-Kinase)
Beyond protein kinases, the furo[2,3-d]pyrimidine scaffold and its derivatives have demonstrated inhibitory activity against other classes of enzymes, highlighting their potential therapeutic applications in different disease areas.
The COVID-19 pandemic spurred intensive research into inhibitors of essential viral enzymes required for the replication of SARS-CoV-2. Two key targets are the main protease (MPro or 3CLpro) and the papain-like protease (PLpro), both of which are cysteine proteases crucial for processing the viral polyprotein. nih.govmdpi.com PLpro also plays a role in dismantling host innate immune responses by cleaving ubiquitin and ISG15 modifications from host proteins. nih.govresearchgate.net
Given their importance, both MPro and PLpro have been the focus of extensive drug discovery efforts, including the screening of existing compound libraries and the design of novel inhibitors. nih.govscienceopen.com While specific studies focusing solely on 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one derivatives are not extensively detailed in the provided results, the general strategy of targeting these proteases with small molecules is well-established. nih.govscienceopen.com The inhibition of these proteases blocks viral replication, making them highly attractive targets for antiviral drug development. researchgate.netscienceopen.com The combined inhibition of both MPro and PLpro has been shown to produce an additive antiviral effect against SARS-CoV-2 variants. scienceopen.com
Cholinesterase inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com This is achieved by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.comnih.gov
Various heterocyclic scaffolds, including those related to pyrimidines, have been investigated for their potential as cholinesterase inhibitors. researchgate.net For instance, a series of 2,4-disubstituted pyrimidine derivatives were designed and evaluated for their ability to inhibit both AChE and BuChE. researchgate.net Structure-activity relationship (SAR) studies of these compounds revealed that modifications at the C-2 and C-4 positions of the pyrimidine ring significantly influenced their inhibitory potency and selectivity. researchgate.net One derivative, N-benzyl-2-thiomorpholinopyrimidin-4-amine, emerged as a potent inhibitor of AChE with an IC₅₀ value of 0.33 µM. researchgate.net Molecular modeling suggested that the substituents on the pyrimidine ring interact with key residues within the active sites of both enzymes. researchgate.net
Additionally, thienobenzo-triazole derivatives have shown effective inhibition of BuChE, with some compounds exhibiting IC₅₀ values several times lower than the standard drug galantamine. mdpi.com These findings indicate that fused heterocyclic systems structurally related to furo[2,3-d]pyrimidines are promising scaffolds for the development of novel cholinesterase inhibitors. nih.govresearchgate.net
Cellular and Biological Responses (In Vitro and In Vivo Preclinical Models)
The biological effects of this compound derivatives have been extensively studied in preclinical models, particularly in the context of cancer. These compounds have demonstrated significant antitumor properties through various cellular mechanisms.
Derivatives based on the furo[2,3-d]pyrimidine scaffold and related fused pyrimidine systems exhibit potent antiproliferative and cytotoxic activities against a wide range of human cancer cell lines. nih.govnih.govnih.govekb.egresearchgate.net For example, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against human colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cell lines. nih.gov Several of these compounds showed excellent activity, with one derivative in particular exhibiting IC₅₀ values of 2.80 µM and 4.10 µM against HCT-116 and HepG2 cells, respectively. nih.gov This activity was linked to the potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis. nih.gov
Similarly, novel series of 3,5,6-trisubstituted pyrazolo[4,3-d]pyrimidin-7-one derivatives displayed significant anticancer activity against colon (HT-29) and prostate (DU-145) cancer cell lines. nih.gov One of the most active compounds in this series had a GI₅₀ value of 0.44 µM against the HT-29 cell line. nih.gov Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also shown remarkable cytotoxicity against MCF-7 and HepG2 cells, with IC₅₀ values as low as 0.57 µM and 0.99 µM, respectively. rsc.org
The table below summarizes the in vitro antiproliferative activity of selected fused pyrimidine derivatives against various cancer cell lines.
| Compound Scaffold | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | HCT-116 (Colon) | 2.80 | nih.gov |
| Thieno[2,3-d]pyrimidine | HepG2 (Liver) | 4.10 | nih.gov |
| Pyrazolo[4,3-d]pyrimidin-7-one | HT-29 (Colon) | 0.44 | nih.gov |
| Pyrazolo[4,3-d]pyrimidin-7-one | DU-145 (Prostate) | 1.07 | nih.gov |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | rsc.org |
| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 0.99 | rsc.org |
The antiproliferative effects of these compounds are mediated by a variety of cellular mechanisms, primarily through the inhibition of key signaling pathways that control cell growth, survival, and division.
A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer. As mentioned, derivatives of these scaffolds have been developed as potent inhibitors of kinases such as VEGFR-2, PIM-1, and EGFR. nih.govekb.egrsc.org Inhibition of these kinases disrupts downstream signaling cascades, leading to a halt in cell proliferation. For example, pyrido[2,3-d]pyrimidine derivatives that inhibit PIM-1 kinase have been shown to induce apoptosis and cause cell cycle arrest in the G1 phase in MCF-7 breast cancer cells. rsc.org One compound significantly increased the total apoptotic cell population by over 58-fold compared to untreated control cells. rsc.org
Other related compounds have been shown to interfere with microtubule dynamics. For instance, a benzimidazole (B57391) carbamate (B1207046) ester derivative, which shares structural similarities with microtubule-targeting agents, was found to inhibit the replication of head and neck squamous cell carcinoma (HNSCC) cell lines by blocking cells in the G2 phase of the cell cycle and inducing apoptosis. mdpi.com This compound was also observed to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by increasing the expression of E-cadherin while decreasing N-cadherin levels. mdpi.com
Furthermore, some pyrimidine-based compounds act as inhibitors of enzymes involved in DNA repair, such as Poly(ADP-ribose) polymerase-1 (PARP-1). rsc.org By inhibiting PARP-1, these compounds can enhance the efficacy of DNA-damaging agents, leading to genomic instability and cancer cell death. rsc.org
Antitumor Effects and Growth Inhibition
Microtubule Depolymerizing Activity
Derivatives of the furo[2,3-d]pyrimidine scaffold have been identified as potent microtubule targeting agents. nih.govnih.gov Certain 4-substituted-5-methyl-furo[2,3-d]pyrimidines have demonstrated significant microtubule depolymerizing activities. nih.govrti.orgfigshare.com These compounds inhibit tubulin assembly, a critical process for cell division, intracellular transport, and maintenance of cell shape. nih.gov
Notably, compounds such as 3, 4, and 9 (from the study by Gangjee et al.) showed potent microtubule depolymerizing effects, while compounds 6–8 exhibited slightly lower potency. nih.govfigshare.com The efficacy of these compounds is comparable to that of combretastatin (B1194345) A-4 (CA-4), a well-known microtubule depolymerizing agent. nih.govnih.gov The introduction of an N4-alkylation on the N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amine core was found to be important for this activity. nih.gov
| Compound | IC50 (µM) for Tubulin Assembly Inhibition | Reference |
|---|---|---|
| Compound 4 | Comparable to Combretastatin A-4 | nih.gov |
| Compound 6 | Comparable to Combretastatin A-4 | nih.gov |
| Compound 7 | Comparable to Combretastatin A-4 | nih.gov |
| Compound 9 | Comparable to Combretastatin A-4 | nih.gov |
| Combretastatin A-4 (Reference) | Not explicitly stated in the provided text, but used as a benchmark | nih.gov |
Induction of Apoptosis (e.g., Caspase-3/7 activation, Cell Cycle Arrest)
A key mechanism underlying the anticancer effects of furo[2,3-d]pyrimidine derivatives is the induction of apoptosis. This programmed cell death is often mediated through the activation of caspases, a family of protease enzymes. researchgate.net For instance, certain furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives have been shown to induce apoptosis through the activation of caspase 3/7. nih.gov
One such derivative, compound 8f , not only exhibited moderate cytotoxicity against various cancer cell lines but also triggered apoptosis via caspase 3/7 activation. nih.gov Similarly, a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which share a related core structure, have been reported to induce significant apoptotic effects. nih.govCompound 8a from this series, for example, induced a 5.3-fold increase in the level of caspase-3 in PC-3 prostate cancer cells. nih.gov
In addition to caspase activation, these compounds can induce cell cycle arrest. Compound 8f was found to cause cell cycle arrest in the S phase for HT1080 fibrosarcoma cells and in the G1/M phase for A549 lung carcinoma cells. nih.gov Another pyrido[2,3-d]pyrimidine derivative, compound 4 , arrested the cell cycle at the G1 phase in MCF-7 breast cancer cells. rsc.org
| Compound | Effect | Cell Line | Reference |
|---|---|---|---|
| Compound 8f (furo[2,3-d]pyrimidine hybrid) | Induces apoptosis via caspase 3/7 activation; Cell cycle arrest at S phase | HT-1080 | nih.gov |
| Compound 8f (furo[2,3-d]pyrimidine hybrid) | Cell cycle arrest at G1/M phase | A549 | nih.gov |
| Compound 8a (pyrido[2,3-d]pyrimidin-4(3H)-one) | 5.3-fold increase in caspase-3 levels; Arrested cell cycle at pre-G1 phase | PC-3 | nih.gov |
| Compound 4 (pyrido[2,3-d]pyrimidine) | Arrested cell cycle at G1 phase; 58.29-fold increase in apoptosis | MCF-7 | rsc.org |
Efficacy in Multidrug Resistant Cancer Cell Lines
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Encouragingly, certain 4-substituted-5-methyl-furo[2,3-d]pyrimidines have demonstrated the ability to circumvent common resistance mechanisms. nih.govnih.gov Specifically, compounds 3, 4, and 6–9 were effective against cancer cells that exhibit resistance mediated by P-glycoprotein (Pgp) and βIII-tubulin. nih.govrti.org These resistance mechanisms can limit the effectiveness of widely used anticancer drugs like paclitaxel, docetaxel, and the vinca (B1221190) alkaloids. nih.govnih.gov The ability of these furo[2,3-d]pyrimidine derivatives to bypass these resistance pathways makes them promising candidates for treating refractory cancers. mdpi.com
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. mdpi.com Furo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of this process. A series of novel furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine-based derivatives were designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in cancer angiogenesis. nih.gov
One furo[2,3-d]pyrimidine-based derivative, compound 15b , showed the strongest inhibition of human umbilical vein endothelial cells (HUVEC) proliferation, with 99.5% inhibition at a 10 µM concentration. nih.gov By targeting VEGFR-2, these compounds can blunt angiogenesis, as evidenced by reduced microvessel density and decreased VEGFR-2 phosphorylation. nih.gov
Antiviral Activity (e.g., Varicella-Zoster Virus (VZV), HIV Rev function)
The furo[2,3-d]pyrimidine scaffold is also a source of potent antiviral agents. Bicyclic furo[2,3-d]pyrimidine nucleoside analogues have demonstrated highly potent and selective inhibition of Varicella-Zoster Virus (VZV) replication. nih.govresearchgate.net Compounds such as Cf 1742 and Cf 1743 inhibit VZV replication at subnanomolar concentrations with high selectivity, being non-toxic to host cells at concentrations 100,000-fold higher. nih.govresearchgate.net The antiviral activity of these compounds is dependent on phosphorylation by the VZV-encoded thymidine (B127349) kinase. nih.govresearchgate.net
Furthermore, related pyrido[2,3-d]pyrimidin-5(8H)-ones have been identified as inhibitors of Human Immunodeficiency Virus (HIV) replication. nih.govresearchgate.net These compounds function by impairing the activity of the HIV Rev protein, which is essential for the nuclear export of unspliced and incompletely spliced viral mRNAs. nih.govnih.gov By altering the subcellular distribution and transport of Rev, these compounds block the cytoplasmic accumulation of genomic HIV-1 RNA, thereby suppressing viral expression. nih.gov
Antimicrobial Activity
Derivatives of the furo[2,3-d]pyrimidine and related heterocyclic systems have also been evaluated for their antimicrobial properties.
Numerous studies have reported the synthesis and evaluation of pyrimidine derivatives against a range of bacterial pathogens. For example, a series of novel pyrimidine and pyrimidopyrimidine analogs were tested against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and a Gram-negative bacterium (Escherichia coli). nih.gov Certain compounds from this series exhibited strong antimicrobial effects against all tested microorganisms. nih.gov
Similarly, newly synthesized 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives showed significant inhibitory effects against bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 µmol/L. mdpi.com Another study on 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines revealed antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com
| Compound Series | Tested Bacteria | Observed Activity | Reference |
|---|---|---|---|
| Pyrimidine and pyrimidopyrimidine analogs (e.g., 3a, 3b, 3d, 4a-d) | Staphylococcus aureus, Bacillus subtilis (Gram+), Escherichia coli (Gram-) | Strong antimicrobial effects | nih.gov |
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives | Various bacteria (not specified) | Significant inhibitory effects (MIC 4–20 μmol/L) | mdpi.com |
| 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines | Gram-positive and Gram-negative bacteria | Antimicrobial properties observed | mdpi.com |
Antifungal Spectrum
Derivatives of furo[2,3-d]pyrimidine have demonstrated notable antifungal properties against a range of pathogenic fungi. ontosight.ai Preclinical investigations have highlighted the efficacy of these compounds, suggesting their potential as a basis for developing new antifungal agents.
One study synthesized a series of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives and evaluated their activity against several fungal strains. researchgate.netniscpr.res.in The results, measured by the zone of inhibition, indicated significant activity for specific derivatives. For instance, one compound was found to be particularly active against Aspergillus oryzae, while another showed an excellent zone of inhibition against Penicillium chrysogenum. researchgate.netniscpr.res.in Specifically, compound 5g (5-(4-methylphenyl)-6-({[(4-methylphenyl) sulfonyl]methyl}amino)furo[2,3-d] pyrimidine-2,4(1H,3H)-dione) exhibited a 39 mm zone of inhibition against P. chrysogenum. niscpr.res.in Another derivative, 5c (6-({[(4-Methylphenyl)sulfonyl] methyl}amino)- 5-(thiophen-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione), was active against Aspergillus niger. niscpr.res.in
Other related pyrimidine derivatives have also been explored for their fungicidal capabilities. nih.govresearchgate.net For example, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against phytopathogenic fungi like Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinereal. nih.gov Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showed excellent activity against Phomopsis sp., with an EC₅₀ value of 10.5 μg/ml, which was superior to the control fungicide, Pyrimethanil. nih.gov
The table below summarizes the in vitro antifungal activity of select furo[2,3-d]pyrimidine derivatives.
| Compound ID | Fungal Strain | Activity Measurement | Result |
| 5e | Aspergillus oryzae | Zone of Inhibition | 28 mm |
| 5g | Penicillium chrysogenum | Zone of Inhibition | 39 mm |
| 5c | Aspergillus niger | Zone of Inhibition | 9 mm |
| 5o | Phomopsis sp. | EC₅₀ | 10.5 µg/ml |
Analgesic Effects (for related fused pyrimidinones)
Fused pyrimidinone scaffolds have been investigated for their potential analgesic properties. researchgate.net Various preclinical models have been employed to assess the pain-relieving capabilities of these compounds, with several derivatives showing promising results. nih.govbohrium.comresearchgate.net
In one study, novel series of oxadiazolo and thiadiazolo fused pyrimidinones (B12756618) were synthesized and tested for analgesic activity. nih.govbohrium.com All the tested compounds demonstrated promising analgesic effects when compared to the standard drug, indomethacin. nih.govbohrium.comresearchgate.net The methoxyphenyl piperazinyl derivative 3d was particularly potent, showing analgesic activity that surpassed indomethacin. nih.govbohrium.com
Another research effort focused on 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones, which were studied for their analgesic properties using a rat chronic constriction injury model. researchgate.net The results indicated that these compounds could attenuate thermal and mechanical allodynia associated with neuropathy. researchgate.net
Furthermore, the synthesis of various pyrimidine derivatives has led to the identification of compounds with both central and peripheral analgesic activity. globalresearchonline.net In studies using Eddy's hot plate method and the acetic acid-induced writhing test, certain synthesized compounds showed significant pain relief. globalresearchonline.net One compound, designated NA-10 , was identified as being highly active as both a central and peripheral analgesic. globalresearchonline.net The research suggests that fused pyrimidine derivatives hold promise for the development of new analgesic drugs. researchgate.net
The table below details the research findings on the analgesic effects of related fused pyrimidinones.
| Compound Class | Animal Model | Key Finding |
| Oxadiazolo and thiadiazolo fused pyrimidinones | Not specified | Showed promising analgesic activity compared to indomethacin. nih.govbohrium.com |
| 2-Alkylthio-benzofuro[3,2-d] pyrimidin-4(3H)-ones | Rat chronic constriction injury | Attenuated thermal and mechanical allodynia. researchgate.net |
| 2-Imino-6-methyl-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid substituted hydrazides | Eddy's hot plate & Acetic acid-induced writhing | Compound NA-10 found to be a highly active central and peripheral analgesic. globalresearchonline.net |
Computational and Chemoinformatics Approaches in Furo 2,3 D Pyrimidin 4 3h One Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one and its analogs, docking studies are crucial for understanding their interactions with biological targets, predominantly protein kinases. These studies help elucidate the structural basis of inhibition and guide the rational design of more potent and selective inhibitors.
Table 1: Examples of Furo[2,3-d]pyrimidine (B11772683) Derivatives and Their Studied Protein Targets
| Compound Class | Protein Target(s) | Key Findings from Docking/Interaction Studies |
|---|---|---|
| 6-Aryl-furo[2,3-d]pyrimidin-4-amines | EGFR | Stereochemistry at C-4 is crucial for activity; potential for cation-π interactions. nih.gov |
| 4-Anilino-furo[2,3-d]pyrimidines | EGFR/HER2 | Modifications on the 5-position side chain significantly impact inhibitory activity. researchgate.net |
| Furo[2,3-d]pyrimidine-thiadiazole-urea derivatives | FLT3-ITD | Compounds bind in a Type II manner to the kinase active site. plos.org |
Prediction of Binding Modes and Affinities (e.g., Type II Inhibitor Binding)
A key aspect of molecular docking is the prediction of specific binding modes. Kinase inhibitors are broadly classified based on their binding to different conformational states of the kinase. Type I inhibitors bind to the active conformation (DFG-in), whereas Type II inhibitors bind to the inactive conformation (DFG-out), often extending into an adjacent allosteric pocket.
While many furo[2,3-d]pyrimidine derivatives are designed as ATP-competitive Type I inhibitors, molecular docking studies on closely related scaffolds suggest the potential for Type II inhibition. For example, a study on novel furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives identified them as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). Molecular docking suggested that these compounds bind to the active site of FLT3 in a Type II manner, a mode that is crucial for overcoming certain types of drug resistance. plos.org This finding indicates that the flexible furo[2,3-d]pyrimidine scaffold can be adapted to target the inactive DFG-out conformation, providing a valuable strategy for designing next-generation inhibitors with improved selectivity and efficacy.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of compounds to their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and understanding the physicochemical properties that govern their potency.
A QSAR study was conducted on a series of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives as VEGFR-2 inhibitors. nih.gov This study utilized both multiple linear regression (MLR) and artificial neural network (ANN) methods to build predictive models. The performance of these models was evaluated using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated correlation coefficient (Q²). The results indicated that the non-linear ANN model had superior predictive power compared to the linear MLR model, highlighting the complex, non-linear relationships between the structural features of these compounds and their pharmacological activity. nih.gov
Comparative Molecular Field Analysis (CoMFA) for Bioactivity Improvement
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of how steric and electrostatic fields of a molecule influence its biological activity. CoMFA aligns a series of compounds and calculates their interaction energies with a probe atom on a 3D grid, which are then correlated with biological activity using partial least squares (PLS) regression. github.com
A 3D-QSAR study involving a CoMFA model was established for a series of coumarin-furo[2,3-d]pyrimidinone hybrid derivatives. nih.gov The analysis of the CoMFA contour maps provided crucial insights for improving bioactivity. The model suggested that introducing bulkier and more electro-positive groups at the C-2 position of the furo[2,3-d]pyrimidinone ring would be favorable for enhancing the anticancer activity of these compounds. nih.gov This type of analysis is invaluable as it provides a visual and quantitative guide for designing new derivatives with optimized interactions with their biological target.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
The drug-likeness of a compound is often initially assessed using guidelines such as Lipinski's Rule of Five. nih.gov This rule states that an orally active drug generally has:
No more than 5 hydrogen bond donors. nih.gov
No more than 10 hydrogen bond acceptors. nih.gov
A molecular mass less than 500 daltons. nih.gov
A calculated octanol-water partition coefficient (log P) not exceeding 5. nih.gov
Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Research
ML models, such as Random Forest and Support Vector Machines (SVM), are trained on datasets of known compounds and their measured activities to learn the complex relationships between chemical structure and biological function. nih.gov These validated models can then be used to virtually screen large chemical libraries to identify promising new hits for further experimental investigation. researchgate.net This data-driven approach is particularly valuable in the search for novel inhibitors targeting specific enzymes or receptors. nih.gov
AI-Guided Retrosynthetic Analysis and Synthesis Route Planning
One of the most challenging tasks in chemistry is designing a viable synthetic route for a novel molecule. Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available precursors, has traditionally relied on the intuition and experience of expert chemists. chemrxiv.org AI is now being applied to automate and enhance this process. nih.gov
AI-Driven Catalyst Design and Optimization
For the synthesis of this compound, AI algorithms could be employed to:
Identify Novel Catalysts: Generative models can propose entirely new catalyst compositions and structures, moving beyond known systems to explore innovative materials. catalysis-summit.com
Optimize Existing Systems: For a known catalytic system, such as one based on palladium, ML can predict how modifications to the ligand structure would impact reaction outcomes. By analyzing electronic and steric descriptors, the models can guide the design of ligands that enhance catalytic activity or selectivity for the specific substrates involved in forming the furo[2,3-d]pyrimidine core.
Elucidate Structure-Performance Relationships: AI can help uncover complex, non-intuitive correlations between catalyst features and catalytic performance, providing deeper mechanistic insights that can guide future catalyst development. arxiv.org
The table below illustrates a conceptual framework for how an AI model might evaluate potential catalysts for a key cyclization step in the synthesis of a furo[2,3-d]pyrimidine derivative.
| Catalyst Candidate | Metal Center | Ligand Type | Key Descriptor (AI Input) | Predicted Yield (%) (AI Output) | Confidence Score |
|---|---|---|---|---|---|
| Cat-01 | Pd | Phosphine A | Tolman Cone Angle: 145° | 85 | 0.92 |
| Cat-02 | Pd | Phosphine B | Tolman Cone Angle: 160° | 78 | 0.89 |
| Cat-03 | Ni | NHC A | %Vbur: 34.2 | 65 | 0.85 |
| Cat-04 | Pd | Phosphine C (Novel) | Calculated Steric/Electronic Parameters | 93 | 0.88 |
| Cat-05 | Cu | Pyridine A | HOMO/LUMO Gap: 4.5 eV | 55 | 0.79 |
Machine Learning for Reaction Prediction and Conditions Optimization
Optimizing the conditions of a chemical reaction—such as temperature, solvent, reagents, and reactant concentrations—is a multidimensional problem that traditionally requires extensive experimentation. beilstein-journals.org Machine learning offers a powerful solution by building predictive models from experimental data to navigate this complex parameter space efficiently. beilstein-journals.orgprinceton.edu These models can forecast reaction outcomes, such as yield or purity, and recommend the optimal conditions to achieve a desired result, thereby minimizing the number of experiments required. acs.orgresearchgate.net
Neural network models, trained on millions of reactions from databases like Reaxys, can predict suitable catalysts, solvents, and reagents for a given chemical transformation. nih.gov For a specific reaction class, algorithms can be fine-tuned on smaller, high-quality datasets, often generated by high-throughput experimentation (HTE), to create highly accurate local models. researchgate.net
In the context of synthesizing this compound, which may involve multi-component reactions or sequential steps, ML can be applied to: nih.govchemrxiv.org
Predict Reaction Yields: Given a set of reactants and conditions, an ML model can predict the likely yield of the final product. dartmouth.edu
Recommend Optimal Conditions: Algorithms can suggest the ideal combination of solvent, base, temperature, and reaction time to maximize yield and minimize the formation of impurities. nih.gov
Utilize Active Learning: Instead of random experimentation, an "active learning" approach can be used. The model analyzes a small initial set of experiments and then suggests the next set of conditions that are most likely to improve the outcome. duke.edursc.org This iterative feedback loop between prediction and experimentation can rapidly identify optimal conditions with minimal resource expenditure.
The following table demonstrates a conceptual active learning workflow for optimizing the final cyclization step in the synthesis of this compound.
| Experiment Run | Source | Temperature (°C) | Solvent | Base Concentration (M) | Observed Yield (%) |
|---|---|---|---|---|---|
| 1 | Initial Data | 80 | DMF | 1.0 | 65 |
| 2 | Initial Data | 100 | Dioxane | 1.5 | 72 |
| 3 | Initial Data | 120 | DMF | 2.0 | 75 |
| 4 | ML Suggestion 1 | 110 | Dioxane | 1.8 | 88 |
| 5 | ML Suggestion 2 | 115 | Dioxane | 1.7 | 91 |
| 6 | ML Suggestion 3 | 115 | Toluene | 1.7 | 85 |
Exploration of High-Dimensional Chemical Spaces using AI
The universe of all possible "drug-like" molecules, often referred to as chemical space, is estimated to contain upwards of 10^60 compounds, a number far too vast to explore through physical synthesis. technologynetworks.com The furo[2,3-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds that target protein kinases. nih.gov Artificial intelligence, particularly through the use of generative models, provides a means to navigate this immense chemical space to discover novel derivatives of this compound with potentially enhanced biological activity or improved physicochemical properties. digitellinc.com
Generative chemistry models, such as Recurrent Neural Networks (RNNs) or Transformers, can be trained on libraries of known active compounds (e.g., existing furo[2,3-d]pyrimidine-based kinase inhibitors). d-nb.infonih.gov After learning the underlying patterns and structural rules of these molecules, the model can generate new, previously unseen molecular structures that conform to these learned rules. mdpi.comnih.gov This process allows for a targeted exploration of the chemical space around a lead compound.
For this compound, generative AI can be used to:
Design Novel Libraries: Generate thousands of virtual derivatives by modifying the peripheral substituents on the phenyl ring or the fused ring system.
Optimize for Specific Properties: The generation process can be guided by other predictive models to create molecules optimized for multiple parameters simultaneously (multi-parameter optimization), such as high predicted binding affinity for a target kinase, good aqueous solubility, and low predicted toxicity.
Ensure Synthetic Tractability: Advanced models can incorporate knowledge of chemical reaction rules to ensure that the newly designed molecules are synthetically accessible.
The table below provides a conceptual example of how a generative model could propose novel derivatives of this compound with predicted improvements in a key property, such as a kinase inhibition score.
| Compound ID | Description | Key Structural Modification | Predicted Kinase Score | Predicted LogS |
|---|---|---|---|---|
| Seed-Molecule | This compound | - | 7.2 | -3.5 |
| Gen-Cpd-001 | AI-Generated Derivative | 4-fluoro on phenyl ring | 7.8 | -3.6 |
| Gen-Cpd-002 | AI-Generated Derivative | 3-methoxy on phenyl ring | 7.5 | -3.2 |
| Gen-Cpd-003 | AI-Generated Derivative | 4-(morpholino) on phenyl ring | 8.5 | -2.9 |
| Gen-Cpd-004 | AI-Generated Derivative | 2-methyl on furan (B31954) ring | 8.1 | -3.8 |
Concluding Remarks and Future Research Trajectories
Emerging Trends in Furo[2,3-d]pyrimidinone Drug Discovery and Development
The development of furo[2,3-d]pyrimidinone-based compounds is increasingly focused on designing multi-targeted agents and hybrid molecules. Structurally, these compounds are recognized as bioisosteres of purines, which allows them to interact with a wide range of biological targets. researchgate.netresearchgate.net A significant trend is the development of derivatives that act as kinase inhibitors, which are crucial in oncology. researchgate.netresearchgate.net Researchers are actively exploring furo[2,3-d]pyrimidines for their ability to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ekb.egnih.govnih.gov
Another prominent strategy involves the creation of hybrid molecules that combine the furo[2,3-d]pyrimidine (B11772683) core with other pharmacologically active moieties. This approach aims to yield compounds with dual or synergistic activities. For instance, hybrids of furo[2,3-d]pyrimidinone and coumarin have been synthesized and shown to possess potent antitumor activity, inducing apoptosis in cancer cell lines. nih.gov Similarly, combining the furo[2,3-d]pyrimidine scaffold with a 1,3,4-oxadiazole moiety has resulted in derivatives with both antiviral and anticancer properties. nih.gov This strategy of molecular hybridization is a key trend aimed at developing agents that can address complex diseases through multiple mechanisms of action.
The pursuit of dual inhibitors is also a major focus. For example, novel furo[2,3-d]pyrimidine derivatives have been designed to simultaneously inhibit PI3K (Phosphoinositide 3-kinase) and AKT (Protein Kinase B), two key nodes in a critical cell survival pathway that is often dysregulated in cancer. nih.govrsc.org This multi-targeted approach is anticipated to be more effective in complex diseases like cancer, potentially overcoming mechanisms of drug resistance.
| Compound Class | Therapeutic Target(s) | Observed Activity | Reference |
| Anilino-furo[2,3-d]pyrimidines | EGFR, HER2 | Submicromolar inhibition of EGFR; antiproliferative activity against A549 cell line. | nih.gov |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrids | Caspase 3/7 | Dual antiviral and anticancer effects; induction of apoptosis. | nih.gov |
| Coumarin-furo[2,3-d]pyrimidinone Hybrids | Multiple Kinase Targets | Potent antiproliferative activity against HepG2 and HeLa cells; apoptosis induction. | nih.gov |
| Furo[2,3-d]pyrimidine-based Chalcones | Not specified | Potent anti-proliferative activity against NCI 59 cell lines and resistant MCF-7 cells. | nih.govrsc.org |
| Furo[2,3-d]pyrimidine derivatives | PI3K, AKT | Dual inhibition of PI3K/AKT pathway; potent antiproliferative and apoptotic activities. | nih.gov |
Strategic Integration of Advanced Synthetic Methodologies
Modern synthetic chemistry is providing powerful tools to accelerate the synthesis and diversification of furo[2,3-d]pyrimidinone libraries. A key strategy is the adoption of microwave-assisted organic synthesis (MAOS). This technology significantly reduces reaction times, often from hours to minutes, while improving product yields. mdpi.com Microwave irradiation has been successfully applied to various steps in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) systems, including Knoevenagel condensations and multicomponent reactions. mdpi.comnih.gov The efficiency and speed of MAOS facilitate the rapid generation of compound libraries for biological screening. researchgate.netresearchgate.net
Continuous flow chemistry represents another transformative approach being integrated into the synthesis of pyrimidine-based heterocycles. nih.gov Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which leads to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. mdpi.com This technology is ideal for scaling up the production of lead compounds and allows for the seamless integration of multiple synthetic steps, reducing the need for intermediate isolation and purification. nih.govmdpi.com For example, flow chemistry has been used for the efficient synthesis of fused pyrimidinones (B12756618) through retro-Diels-Alder reactions under high pressure and temperature, achieving higher yields compared to conventional batch methods. researchgate.net
The development of one-pot, multicomponent reactions is also a strategic focus, aligning with the principles of green chemistry by reducing waste and improving atom economy. researchgate.net These advanced methodologies are crucial for efficiently exploring the chemical space around the 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one core, enabling the synthesis of complex molecules that would be challenging to produce using traditional methods. researchgate.net
| Synthetic Methodology | Key Advantages | Application Example | Reference |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, high efficiency. | Synthesis of dihydropyrido[2,3-d]pyrimidines and pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazoles. | mdpi.comnih.gov |
| Continuous Flow Chemistry | Enhanced reaction control, improved safety, scalability, process automation. | Preparation of fused pyrimidinones via retro-Diels-Alder reactions. | mdpi.comresearchgate.net |
| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Synthesis of pyrano[2,3-d]pyrimidines. | researchgate.net |
Continued Elucidation of Molecular Mechanisms and Targets
Future research will continue to deeply probe the molecular mechanisms through which this compound derivatives exert their biological effects. A primary area of investigation is their role as kinase inhibitors. nih.gov Many derivatives have been identified as potent inhibitors of receptor tyrosine kinases that are pivotal in cancer progression, such as EGFR, HER2, and VEGFR-2. nih.govnih.gov For instance, certain anilino-furo[2,3-d]pyrimidine derivatives have demonstrated dual inhibitory activity against both EGFR and HER2. nih.gov Further studies aim to characterize the specific binding interactions within the ATP-binding site of these kinases to guide the design of more selective and potent inhibitors.
Beyond kinase inhibition, another well-established mechanism for this class of compounds is the induction of apoptosis. nih.gov Studies have shown that furo[2,3-d]pyrimidine hybrids can trigger programmed cell death through the activation of caspases 3 and 7 and can arrest the cell cycle at various phases, such as G2/M or G1. nih.govnih.govnih.gov Elucidating the precise upstream signaling events that lead to apoptosis will be critical for understanding their full therapeutic potential.
The furo[2,3-d]pyrimidine scaffold has also been explored for its activity as antifolates, targeting the enzyme dihydrofolate reductase (DHFR). acs.orgnih.gov These compounds interfere with folate metabolism, which is essential for the synthesis of nucleic acid precursors, thereby inhibiting the proliferation of rapidly dividing cells. nih.govdrugbank.com Continued investigation into these and other potential molecular targets will be essential for identifying new therapeutic applications and for developing next-generation compounds with well-defined mechanisms of action.
Role of Artificial Intelligence and Computational Chemistry in Accelerating Research
Artificial intelligence (AI) and computational chemistry are becoming indispensable tools in the discovery and optimization of furo[2,3-d]pyrimidinone-based drug candidates. In silico techniques are being strategically employed to accelerate the research pipeline, reduce costs, and improve the success rate of drug development.
Molecular docking is a widely used computational method to predict and analyze the binding modes of furo[2,3-d]pyrimidine derivatives within the active sites of their biological targets. researchgate.net These studies provide crucial insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. nih.govtandfonline.com For example, docking studies have been instrumental in understanding how these compounds bind to the ATP-binding pocket of kinases like PI3K, AKT, and VEGFR-2. nih.govnih.gov
Molecular dynamics (MD) simulations offer a more dynamic picture, allowing researchers to study the stability of the ligand-protein complex over time and to analyze conformational changes that may occur upon binding. nih.govrsc.org This information is valuable for validating docking poses and for gaining a deeper understanding of the binding thermodynamics.
Furthermore, quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling are used to build predictive models that correlate the structural features of the compounds with their biological activity. researchgate.netresearchgate.net These models help in identifying the key chemical motifs required for potent activity and are used to virtually screen large compound libraries to prioritize candidates for synthesis and biological testing. researchgate.net A 3D-QSAR model, for instance, guided the optimization of coumarin-furo[2,3-d]pyrimidinone hybrids by suggesting that bulkier, electro-positive groups at a specific position would enhance bioactivity. nih.gov The integration of these computational approaches is crucial for rational drug design and is set to play an even larger role in the future development of this compound-based therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one and its derivatives?
- Methodology : The compound can be synthesized via cyclization reactions using concentrated sulfuric acid as a catalyst. For example, furopyrimidinone derivatives are prepared by reacting precursors (e.g., substituted pyrimidines) under acidic conditions, followed by extraction with chloroform/methanol mixtures and purification via recrystallization. Yields typically range from 80–90% when optimizing stoichiometry and reaction time .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.1–8.2 ppm, methyl groups at δ 2.3–2.6 ppm) .
- Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 369 [M⁺] for derivatives) and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and aromatic C=C bonds (~1580 cm⁻¹) .
Q. What solvent systems are optimal for improving the solubility of this compound in biological assays?
- Methodology : Co-solvents like DMSO (10–20% v/v) or ethanol are effective. For hydrophobic derivatives, use micellar systems (e.g., Tween-80) or pH-adjusted buffers (e.g., ammonium acetate, pH 6.5) to enhance aqueous solubility .
Q. How can researchers assess the preliminary bioactivity of this compound?
- Methodology : Screen for kinase inhibition or anticancer activity using in vitro assays:
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., EGFR, PI3K) via fluorescence-based assays.
- Cell Viability : Use MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents on the furopyrimidinone core?
- Methodology : Optimize reaction conditions:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. overnight) and improves yields by 10–15% .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound class?
- Methodology :
- Crystallography : Resolve ambiguous substituent orientations using X-ray diffraction (CCDC deposition codes: 1893720, 1893721) .
- Molecular Docking : Compare binding poses of active vs. inactive derivatives in target protein pockets (e.g., ATP-binding sites) .
Q. How can researchers address discrepancies in purity analysis between HPLC and NMR?
- Methodology :
- Orthogonal Methods : Combine HPLC (C18 column, acetonitrile/water gradient) with LC-MS to detect low-level impurities.
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to validate purity .
Q. What are the stability profiles of this compound under physiological conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via UPLC.
- Oxidative Stress : Expose to H₂O₂ (0.3–3%) and analyze by LC-MS for oxidation products .
Q. How can regioselectivity challenges in electrophilic substitution reactions be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
